molecular formula C17H30O2 B12697294 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene CAS No. 84963-24-6

5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene

Cat. No.: B12697294
CAS No.: 84963-24-6
M. Wt: 266.4 g/mol
InChI Key: SFEGCELBBKPZAG-UHFFFAOYSA-N
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Description

5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo[2.2.2]oct-2-ene is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octene core with three substituents: a diethoxymethyl group at C5, a methyl group at C2, and an isopropyl group at C6. This structure imparts steric hindrance and electronic effects that influence its reactivity and stability. The bicyclo[2.2.2]octene framework is notable for its strain and applications in studying sigmatropic rearrangements and diradical-mediated reactions . The compound is listed as a specialty chemical by Leap Chem Co., Ltd., suggesting its use in synthetic intermediates or materials science .

Properties

CAS No.

84963-24-6

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

5-(diethoxymethyl)-2-methyl-8-propan-2-ylbicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C17H30O2/c1-6-18-17(19-7-2)16-10-13-9-14(11(3)4)15(16)8-12(13)5/h8,11,13-17H,6-7,9-10H2,1-5H3

InChI Key

SFEGCELBBKPZAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CC2CC(C1C=C2C)C(C)C)OCC

Origin of Product

United States

Preparation Methods

The preparation of 4-Nonylphenol involves the alkylation of phenol with nonenes, which are derived from the oligomerization of propylene. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Nonylphenol undergoes various chemical reactions, including:

Common reagents used in these reactions include ethylene oxide for ethoxylation and various acids or bases for catalyzing substitution reactions. The major products formed from these reactions are nonylphenol ethoxylates, which have significant industrial applications.

Scientific Research Applications

4-Nonylphenol has a wide range of scientific research applications:

Mechanism of Action

Similar compounds to 4-Nonylphenol include other alkylphenols such as octylphenol and dodecylphenol. These compounds share similar chemical structures and properties but differ in the length of their alkyl chains. The uniqueness of 4-Nonylphenol lies in its widespread use and significant industrial applications compared to its counterparts .

Comparison with Similar Compounds

Key Research Findings

  • Thermal Stability : Bicyclo[2.2.2]oct-2-ene derivatives undergo thermal isomerization to bicyclo[4.2.2]deca-3,7-diene at ~25°C, while bicyclo[2.2.1] systems show faster decomposition due to higher strain .
  • Stereochemical Outcomes : The stereochemistry of substituents (e.g., endo vs. exo) in bicyclo[2.2.2]octene derivatives critically affects reaction pathways. For example, endo-5-carbethoxybicyclo[2.2.2]oct-2-ene yields purer products in elimination reactions compared to exo isomers .

Biological Activity

5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene, with the CAS number 84963-24-6, is a bicyclic organic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is C17H30O2C_{17}H_{30}O_{2}, and it has a molecular weight of approximately 266.42 g/mol. Key physical properties include:

PropertyValue
Density0.937 g/cm³
Boiling Point316.9 °C at 760 mmHg
Flash Point97.6 °C
LogP4.26

These properties suggest a moderate hydrophobicity, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential roles in various physiological processes. The following sections summarize findings from available studies.

The exact mechanism of action for 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene remains largely unexplored in the literature. However, similar compounds often interact with G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.

Case Studies and Research Findings

  • Cell Proliferation Studies : A study investigated the effects of structurally similar compounds on hematopoiesis in mice, where compounds like IB-MECA were shown to stimulate cell proliferation under certain conditions . While direct studies on our compound are lacking, this suggests a potential for similar activity.
  • Adenosine Receptor Agonism : Compounds that act as adenosine receptor agonists have been shown to influence various biological processes, including inflammation and cell proliferation . Given the structural similarities, it is plausible that 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene may exhibit similar receptor interactions.
  • Pharmacokinetics : The LogP value indicates that this compound could have favorable absorption characteristics through biological membranes, enhancing its potential bioavailability and efficacy in therapeutic applications .

Potential Applications

Given its structural characteristics and preliminary insights into its biological activity, 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene may have applications in:

  • Pharmaceutical Development : As a lead compound for developing new therapeutics targeting GPCRs.
  • Research Tools : For studying cellular signaling pathways related to adenosine receptors.

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